

Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzoyl-4-phenylsemicarbazide*

Cat. No.: B075603

[Get Quote](#)

An In-depth Technical Guide to **1-Benzoyl-4-phenylsemicarbazide**: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on **1-Benzoyl-4-phenylsemicarbazide**. Specific experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not readily available in the public domain. The experimental protocols and biological pathways described are based on established methods for similar compounds and should be adapted and verified experimentally.

Introduction

1-Benzoyl-4-phenylsemicarbazide is a chemical compound belonging to the semicarbazide class, which is characterized by a urea functional group with one of the amide nitrogens replaced by a hydrazine-like moiety. Semicarbazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their broad spectrum of biological activities. These activities include potential anticancer and antimicrobial properties.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Benzoyl-4-phenylsemicarbazide**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **1-Benzoyl-4-phenylsemicarbazide** are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
CAS Number	1152-32-5	[2][3]
Molecular Formula	C ₁₄ H ₁₃ N ₃ O ₂	[2][3]
Molecular Weight	255.28 g/mol	[3]
Melting Point	220-222 °C	
Appearance	White to off-white solid	
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-Benzoyl-4-phenylsemicarbazide** is not explicitly documented in readily available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[4] The most common and efficient route involves the reaction of benzoylhydrazine with phenyl isocyanate.

Experimental Protocol: Synthesis

Reaction: Benzoylhydrazine + Phenyl Isocyanate → **1-Benzoyl-4-phenylsemicarbazide**

Materials:

- Benzoylhydrazine
- Phenyl isocyanate

- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Stirring apparatus
- Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a clean, dry reaction vessel, dissolve benzoylhydrazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- With continuous stirring, add phenyl isocyanate (1 equivalent) dropwise to the solution at room temperature.
- The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.
- Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of starting materials), the product, **1-Benzoyl-4-phenylsemicarbazide**, often precipitates out of the solution.
- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the purified product under vacuum.

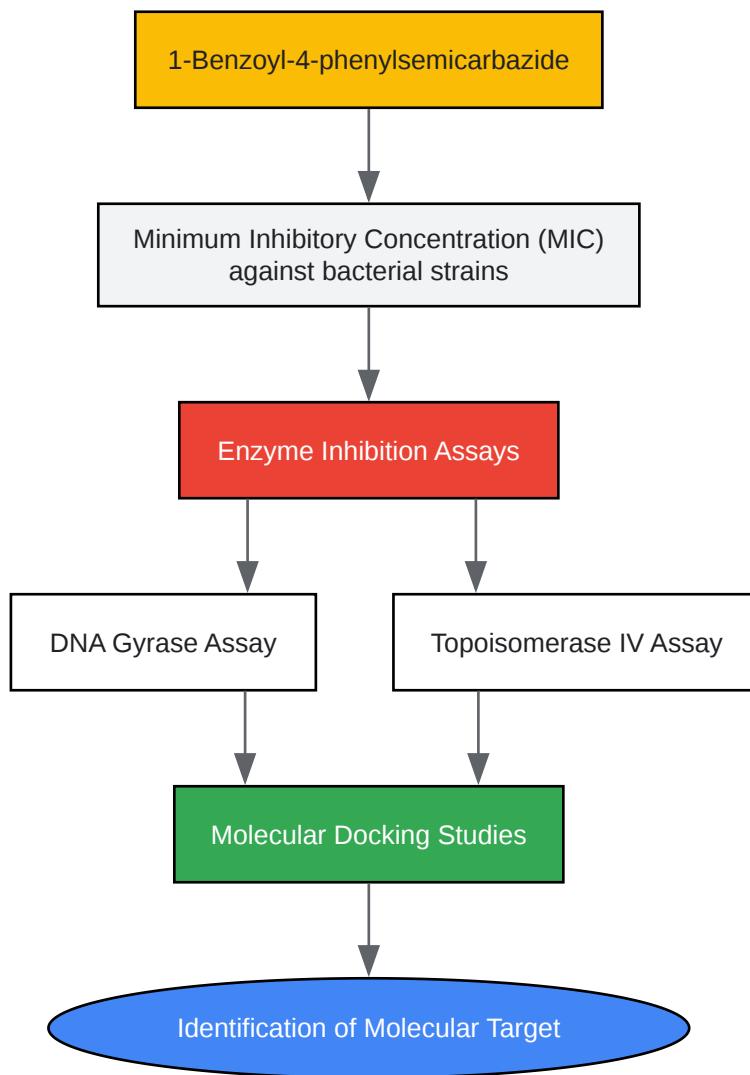
Characterization Methods

To confirm the identity and purity of the synthesized **1-Benzoyl-4-phenylsemicarbazide**, a suite of standard analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons of the benzoyl and phenyl rings, as well as the N-H protons of the semicarbazide backbone.
- ^{13}C NMR: To identify the number and types of carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key expected vibrational bands would include N-H stretching, C=O stretching (amide and urea), and aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
- Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value indicates high purity.
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula $\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_2$.

Biological Activity and Potential Mechanisms of Action


While specific studies on the biological activity of **1-Benzoyl-4-phenylsemicarbazide** are limited, the broader class of semicarbazide and thiosemicarbazide derivatives has been extensively investigated for its therapeutic potential, particularly in oncology and infectious diseases.[1][5]

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

A plausible signaling pathway for the anticancer activity of **1-Benzoyl-4-phenylsemicarbazide**, based on studies of related compounds, involves the intrinsic apoptosis pathway. This pathway

is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ucl.ac.uk [ucl.ac.uk]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) [pubchemlite.lcsb.uni.lu]
- 5. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075603#physical-and-chemical-properties-of-1-benzoyl-4-phenylsemicarbazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

